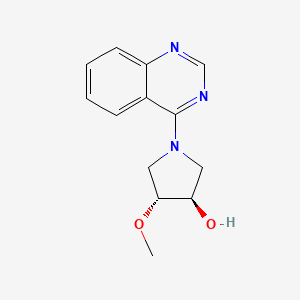![molecular formula C10H10ClN3O2 B7336774 5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in DNA replication and cell division. This leads to the inhibition of tumor cell growth and viral replication.
Biochemical and Physiological Effects
Compound X has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of tumor cells and certain viruses. In addition, it has been found to have a low toxicity profile in animal studies. However, further studies are required to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its high purity and stability. This ensures that the results obtained are accurate and reproducible. However, one of the limitations of using compound X is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on compound X. One area of interest is its potential use as a fluorescent probe for biological imaging. Further studies are required to determine its effectiveness in this field. In addition, there is a need for more studies to determine the long-term effects of compound X on human health. Furthermore, studies are required to optimize the synthesis method of compound X to reduce its cost and increase its availability for scientific research purposes.
Conclusion
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of compound X has been optimized to produce large quantities of the compound for scientific research purposes. Compound X has been extensively studied for its potential applications in the pharmaceutical industry, as a pesticide and herbicide, and as a fluorescent probe for biological imaging. Further studies are required to determine its long-term effects on human health and to optimize its synthesis method to reduce its cost and increase its availability for scientific research purposes.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with (3R,4S)-4-hydroxyoxolane-3-carboxylic acid in the presence of a base. The reaction produces compound X in good yield and purity. The synthesis method has been optimized to produce large quantities of compound X for scientific research purposes.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antitumor and antiviral properties. In addition, it has been found to have potential applications as a pesticide and herbicide. Furthermore, compound X has been studied for its potential use as a fluorescent probe for biological imaging.
Propriétés
IUPAC Name |
5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-6(2-12)3-13-10(7)14-8-4-16-5-9(8)15/h1,3,8-9,15H,4-5H2,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNKHNGSXHNHMI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-6-[[(2R)-oxolan-2-yl]methylamino]pyridine-3-carboxamide](/img/structure/B7336695.png)
![3-cyclopropyl-6-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7336700.png)
![4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
![1-methyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]tetrazole](/img/structure/B7336715.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)

![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
![2-[(2R,6S)-2,6-dimethyl-4-pyrazin-2-ylpiperazin-1-yl]ethanol](/img/structure/B7336761.png)
![(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336768.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)

![[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[(1R,2S)-2-phenylcyclohexyl]methanone](/img/structure/B7336797.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336802.png)
